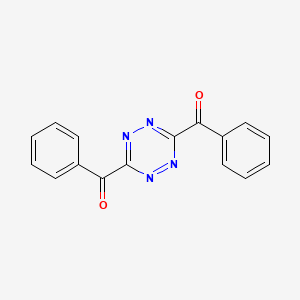
1,2,4,5-Tetrazine-3,6-diylbis(phenylmethanone)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,4,5-Tetrazine-3,6-diylbis(phenylmethanone) is a compound belonging to the tetrazine family, characterized by the presence of a tetrazine ring substituted with phenylmethanone groups at the 3 and 6 positions. Tetrazines are known for their unique electronic properties and have been extensively studied for their applications in various fields, including materials science, medicinal chemistry, and organic synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4,5-Tetrazine-3,6-diylbis(phenylmethanone) typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with nitriles or amidines, followed by oxidation to form the tetrazine ring . The reaction conditions often require the use of strong acids or bases and elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of 1,2,4,5-Tetrazine-3,6-diylbis(phenylmethanone) may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification by recrystallization or chromatography to remove impurities and obtain the desired product in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
1,2,4,5-Tetrazine-3,6-diylbis(phenylmethanone) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the tetrazine ring to its corresponding dihydro or tetrahydro forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions . The reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or ethanol to facilitate the reactions .
Major Products
The major products formed from these reactions include substituted tetrazine derivatives, dihydro or tetrahydro tetrazines, and various functionalized compounds depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
1,2,4,5-Tetrazine-3,6-diylbis(phenylmethanone) has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of 1,2,4,5-Tetrazine-3,6-diylbis(phenylmethanone) involves its ability to participate in inverse electron demand Diels–Alder (IEDDA) reactions. This reaction mechanism allows the compound to form stable adducts with strained alkenes and alkynes, making it useful in various applications such as bioorthogonal chemistry and materials science . The molecular targets and pathways involved include the formation of covalent bonds with target molecules, leading to the desired chemical transformations .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,6-Diphenyl-1,2,4,5-tetrazine: Similar in structure but lacks the phenylmethanone groups, making it less versatile in certain applications.
3,6-Dichloro-1,2,4,5-tetrazine: Contains chlorine atoms instead of phenylmethanone groups, leading to different reactivity and applications.
3,6-Bis(3,5-dimethyl-pyrazol-1-yl)-1,2,4,5-tetrazine: Substituted with pyrazolyl groups, offering unique properties for specific applications.
Uniqueness
1,2,4,5-Tetrazine-3,6-diylbis(phenylmethanone) is unique due to the presence of phenylmethanone groups, which enhance its electronic properties and make it suitable for a wider range of applications compared to other tetrazine derivatives .
Propriétés
Numéro CAS |
14141-62-9 |
|---|---|
Formule moléculaire |
C16H10N4O2 |
Poids moléculaire |
290.28 g/mol |
Nom IUPAC |
(6-benzoyl-1,2,4,5-tetrazin-3-yl)-phenylmethanone |
InChI |
InChI=1S/C16H10N4O2/c21-13(11-7-3-1-4-8-11)15-17-19-16(20-18-15)14(22)12-9-5-2-6-10-12/h1-10H |
Clé InChI |
FZZXVLFGIDSYHO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)C2=NN=C(N=N2)C(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



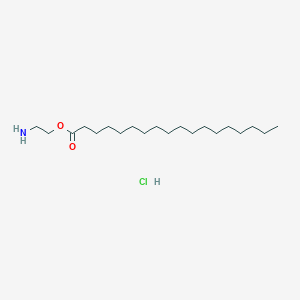
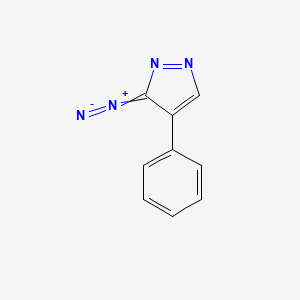

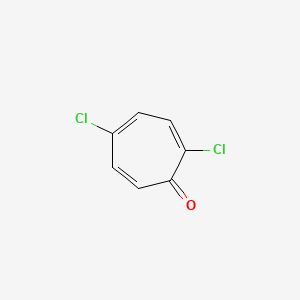
![2-{[(e)-{4-[Bis(2-chloroethyl)amino]-2-methoxyphenyl}methylidene]amino}benzoic acid](/img/structure/B14718684.png)


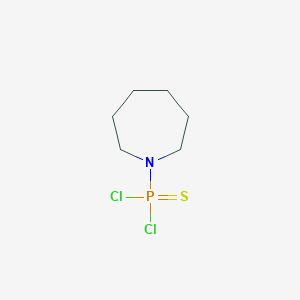

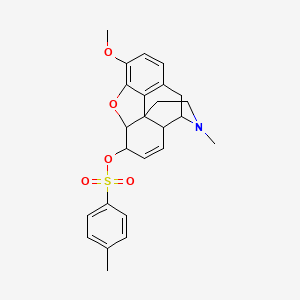
![4a,6a,9a-Trimethyl-7-(6-methylheptan-2-yl)tetradecahydroindeno[5,4-f]chromen-2(3h)-one](/img/structure/B14718711.png)


